1-(3-Bromopropyl)-2-chlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo-chlorobenzene compounds involves various chemical pathways, including halogenation and coupling reactions. For instance, the synthesis of 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde showcases a method that could be analogous to synthesizing 1-(3-Bromopropyl)-2-chlorobenzene through halogenated intermediates (H. Bi, 2014).
Molecular Structure Analysis
Molecular structure and vibrational frequencies studies, such as those conducted on 1-3-dibromo-5-chlorobenzene, provide insight into the geometry, electronic density, and vibrational aspects of bromo-chlorobenzene compounds. These studies often use DFT calculations to predict molecular geometry and properties, which are critical for understanding the structure of 1-(3-Bromopropyl)-2-chlorobenzene (M. Arivazhagan & R. Meenakshi, 2011).
Chemical Reactions and Properties
Research on bromo-chlorobenzene compounds has revealed various chemical reactions, including dissociative electron attachment (DEA) and gold-catalyzed rearrangements. For example, the DEA study on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene provides insights into the reactivity of halogenated benzene derivatives under different conditions (M. Mahmoodi-Darian et al., 2010).
Physical Properties Analysis
The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions, as measured across different temperatures, offers valuable data on the physical properties of bromo-chlorobenzene derivatives. Such studies assist in understanding the solvation and crystallization behavior of these compounds (Xinmin Jiang et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of bromo-chlorobenzene derivatives often focus on their reactivity, electron-transfer characteristics, and nonlinear optical properties. For example, a PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene reveals its electron-transfer properties and potential as a nonlinear optical material, highlighting the complex interplay between structure and reactivity in such compounds (M. Arivazhagan et al., 2013).
Scientific Research Applications
Dissociative Electron Attachment Studies
1-(3-Bromopropyl)-2-chlorobenzene has been studied in the context of dissociative electron attachment (DEA). For example, Mahmoodi-Darian et al. (2010) investigated DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, revealing temperature-dependent formation of fragment anions Cl− and Br−. This study highlights the relevance of this compound in understanding electron-molecule interactions in gas-phase chemistry (Mahmoodi-Darian et al., 2010).
Solubility in Aqueous Ethanol Mixtures
The solubility of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions was extensively studied by Jiang et al. (2013). This research is crucial for the purification process of the compound, especially in pharmaceutical manufacturing, as it provides valuable data for crystallization processes (Jiang et al., 2013).
Electrochemical Synthesis
Research by Rala (2019) explored the electrochemical synthesis of organoantimony compounds using bromoethane and 1-bromopropane, which are related to 1-(3-Bromopropyl)-2-chlorobenzene. This study contributes to the understanding of electrochemical reactions in organic synthesis and the development of new coordination compounds (Rala, 2019).
Hydrodechlorination Studies
The hydrodechlorination of chlorobenzene over nickel/silica was investigated by Tavoularis and Keane (1999). While this study focuses on chlorobenzene, it provides insights into the reactivity and potential applications of related compounds like 1-(3-Bromopropyl)-2-chlorobenzene in catalytic processes (Tavoularis & Keane, 1999).
Catalytic Oxidation
Krishnamoorthy, Rivas, and Amiridis (2000) conducted studies on the catalytic oxidation of 1,2-dichlorobenzene, which is structurally similar to 1-(3-Bromopropyl)-2-chlorobenzene. This research is relevant for understanding the catalytic behavior of these compounds in oxidation reactions (Krishnamoorthy, Rivas, & Amiridis, 2000).
Bromination Reactions
Singh, Mirajkar, and Sharma (1999) researched the liquid phase bromination of chlorobenzene, a reaction relevant to the chemical behavior of 1-(3-Bromopropyl)-2-chlorobenzene. Their findings contribute to the understanding of bromination mechanisms in aromatic compounds (Singh, Mirajkar, & Sharma, 1999).
Melting Window Analysis
Research on chlorobenzene-bromobenzene mixtures by Michaud et al. (1996) offers insights into the melting behavior of compounds like 1-(3-Bromopropyl)-2-chlorobenzene. Such studies are significant in materials science, particularly for applications requiring precise temperature control (Michaud et al., 1996).
Computational and Spectroscopic Studies
Vennila et al. (2018) conducted a comprehensive computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene, offering insights into the electronic structure and reactivity of compounds like 1-(3-Bromopropyl)-2-chlorobenzene. Such studies are vital for understanding the physical and chemical properties of these molecules (Vennila et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(3-bromopropyl)-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMIGKNTCCSJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303795 | |
Record name | 1-(3-bromopropyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-2-chlorobenzene | |
CAS RN |
54877-27-9 | |
Record name | 54877-27-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-bromopropyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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